2,4-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a complex organic compound featuring a benzamide core substituted with dichloro groups and a thiazole ring fused with an acenaphthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Acenaphthene Derivative Preparation: Acenaphthene is brominated to form 5,6-dibromoacenaphthene, which is then reacted with thiourea to form the thiazole ring fused with acenaphthene.
Coupling with Benzamide: The final step involves coupling the thiazole-acenaphthene derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The dichloro groups on the benzamide ring are reactive sites for nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The thiazole ring is known for its biological activity, and the compound’s structure allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with enzymes and receptors makes it a promising lead compound for developing new therapeutics.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. The dichloro groups enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the thiazole and acenaphthene moieties, resulting in different biological activities.
Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., penicillin) share the thiazole ring but differ in their overall structure and function.
Acenaphthene Derivatives: Compounds such as acenaphthenequinone have different functional groups and applications.
Uniqueness
The uniqueness of 2,4-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The fusion of the thiazole ring with the acenaphthene moiety and the presence of dichloro groups make it a versatile compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-12-6-7-13(15(22)9-12)19(25)24-20-23-18-14-3-1-2-10-4-5-11(17(10)14)8-16(18)26-20/h1-3,6-9H,4-5H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVWJMMXZDQORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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